1-methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
1-Methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thiadiazole ring, and a tetrahydrofuran moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with aniline derivatives, cyclization reactions can form the quinoline structure.
Introduction of the Thiadiazole Ring: Using thiosemicarbazide and appropriate aldehydes or ketones, the thiadiazole ring can be synthesized.
Attachment of the Tetrahydrofuran Moiety: This step might involve the reaction of the thiadiazole intermediate with tetrahydrofuran derivatives under acidic or basic conditions.
Final Coupling: The final step would involve coupling the quinoline and thiadiazole intermediates, possibly using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline or thiadiazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the quinoline ring, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or thiadiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases or acids to facilitate the reaction.
Major Products: The major products of these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Potential use as a probe or ligand in biochemical assays, given its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and thiadiazole rings could facilitate binding to nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, known for their antimalarial properties.
Thiadiazole Derivatives: Compounds such as acetazolamide, used as diuretics or anticonvulsants.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself, used as solvents or intermediates in organic synthesis.
Uniqueness: 1-Methyl-2-oxo-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of these three distinct moieties, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-21-12-6-3-2-5-10(12)11(9-14(21)22)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,18,20,23) |
InChI Key |
ZLUSJKCNKMGWHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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